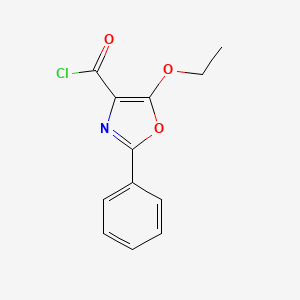
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-phenyloxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: The hydrolysis reaction can be performed using water or aqueous sodium hydroxide (NaOH) solution at room temperature.
Major Products
Substitution Reactions: The major products are the corresponding substituted oxazole derivatives, such as 5-ethoxy-2-phenyloxazole-4-carboxamide or 5-ethoxy-2-phenyloxazole-4-ethyl ester.
Hydrolysis: The major product is 5-ethoxy-2-phenyloxazole-4-carboxylic acid.
Applications De Recherche Scientifique
5-Ethoxy-2-phenyloxazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the oxazole-4-carbonyl group to nucleophilic substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methoxy-2-phenyloxazole-4-carbonyl chloride
- 5-Ethoxy-2-methyl-oxazole-4-carbonyl chloride
- 5-Ethoxy-2-phenyloxazole-4-carboxylic acid
Comparison
Compared to similar compounds, 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring. The presence of the ethoxy group at the 5-position and the phenyl group at the 2-position imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules .
Propriétés
Numéro CAS |
54644-14-3 |
|---|---|
Formule moléculaire |
C12H10ClNO3 |
Poids moléculaire |
251.66 g/mol |
Nom IUPAC |
5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C12H10ClNO3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
GQWJRNMYKMRRJE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


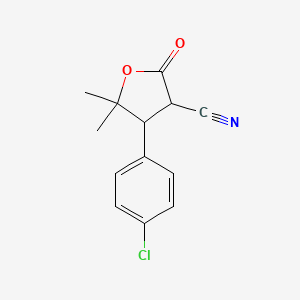
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
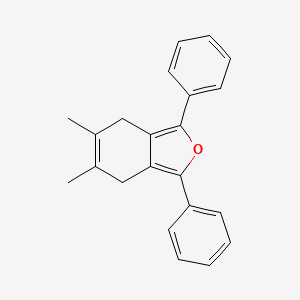
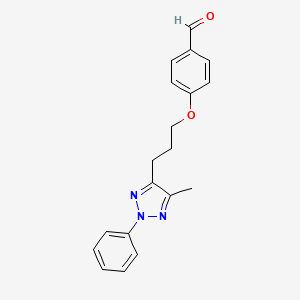
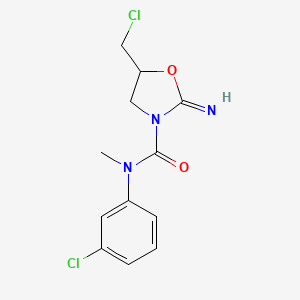
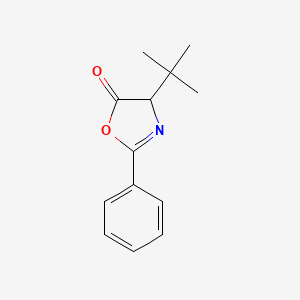
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)
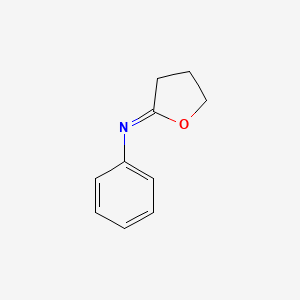
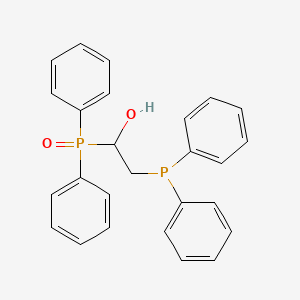
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)

